8-Methylquinoline-6-carbonitrile
Description
Properties
Molecular Formula |
C11H8N2 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
8-methylquinoline-6-carbonitrile |
InChI |
InChI=1S/C11H8N2/c1-8-5-9(7-12)6-10-3-2-4-13-11(8)10/h2-6H,1H3 |
InChI Key |
PELBMSJXXSBHFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1N=CC=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Methylquinoline-6-carbonitrile can be synthesized through various methods. One common approach involves the reaction of 8-methylquinoline with cyanogen bromide under basic conditions . Another method includes the use of benzaldehyde, methyl cyanoacetate, and an aromatic amine with nanostructured titanium dioxide photocatalysts under solvent-free conditions and microwave irradiation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 8-Methylquinoline-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: 8-Methylquinoline-6-amine.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
8-Methylquinoline-6-carbonitrile has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Industry: The compound is utilized in the production of dyes, catalysts, and materials for electronic devices.
Mechanism of Action
The mechanism of action of 8-Methylquinoline-6-carbonitrile involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 8-Methylquinoline-6-carbonitrile can be compared to related quinolinecarbonitriles and substituted quinolines. Key factors include substituent positions, electronic effects, and physicochemical properties.
Table 1: Comparative Analysis of Selected Quinoline Derivatives
Key Findings:
Substituent Position Effects: Electronic Effects: The 6-cyano group in this compound is meta to the methyl group, creating a conjugation-stabilized structure. This contrasts with 2-Methylquinoline-4-carbonitrile, where the cyano and methyl groups are ortho, leading to steric hindrance and altered reactivity . Biological Activity: Nitro and chloro derivatives (e.g., 8-Bromo-4-chloro-6-nitro-3-quinolinecarbonitrile) exhibit enhanced electrophilicity, making them potent enzyme inhibitors compared to methyl/cyano analogs .
Physicochemical Properties: Methoxy-substituted quinolines (e.g., 6-Methoxyquinoline) have lower molecular weights and melting points than cyano derivatives due to reduced polarity . Cyano groups increase dipole moments, improving solubility in polar solvents compared to methyl or methoxy derivatives .
Halogenated analogs (e.g., 6,8-dibromoquinoline) undergo efficient cross-coupling reactions, suggesting similar reactivity for this compound in Pd-catalyzed syntheses .
Crystallography and Stability: Bond lengths and angles in brominated quinolines (e.g., 6,8-dibromoquinoline) are comparable to methyl/cyano derivatives, indicating similar π-π stacking and crystal packing efficiencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
